molecular formula C10H10FNO2 B2395153 N-(allyloxy)-4-fluorobenzenecarboxamide CAS No. 91521-30-1

N-(allyloxy)-4-fluorobenzenecarboxamide

Cat. No. B2395153
CAS RN: 91521-30-1
M. Wt: 195.193
InChI Key: DLECUNQGDFERLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It may include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, etc. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Asymmetric Synthesis

N-(allyloxy)-4-fluorobenzenecarboxamide derivatives, particularly those with terminally substituted allyl systems, are valuable in the field of asymmetric synthesis. They serve as excellent substrates for Mo-catalyzed asymmetric allylic alkylation, yielding products with high enantioselectivity. These products, due to the presence of a double bond, offer versatile opportunities for further chemical modifications, including metathesis reactions. This makes them significant for synthesizing a range of chiral molecules (Trost, Dogra, & Franzini, 2004).

Biodegradation Research

In biodegradation research, derivatives like 1-allyloxy-4-propoxybenzene have been studied for their environmental impact, particularly their biodegradability in soil. This research is crucial for understanding the ecological fate of these compounds, especially when considered for use as commercial insect control agents. Laboratory experiments with strains of Pseudomonas putida have shown that certain strains can metabolize these compounds, indicating their potential for biodegradation (Ebrahimi & Plettner, 2014).

Electrochromic Materials

In the field of materials science, derivatives of this compound are utilized in the synthesis of novel aromatic polyamides with electrochromic properties. These polyamides, which exhibit good solubility and thermal stability, can be processed into films and have applications in smart window technologies and various electronic devices (Liou & Chang, 2008).

Drug Discovery and Metabolism Studies

In drug discovery, fluorine-containing derivatives like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide have been used extensively. The use of 19F-nuclear magnetic resonance (NMR) in these studies supports the selection of drug candidates by providing detailed information about their metabolic fate and excretion balance, which is crucial for assessing the safety and efficacy of new pharmaceuticals (Monteagudo et al., 2007).

Herbicidal Activity

N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives, which include this compound structures, have been synthesized and evaluated for their herbicidal activity. Some of these compounds have shown significant efficacy against certain types of grasses and are considered for use in agriculture to protect crops like soybean, rape, and cotton (Liu et al., 2016).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc. Safety data sheets (SDS) are a common source of this information .

Future Directions

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its mechanism of action, or current trends in the field .

properties

IUPAC Name

4-fluoro-N-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLECUNQGDFERLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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